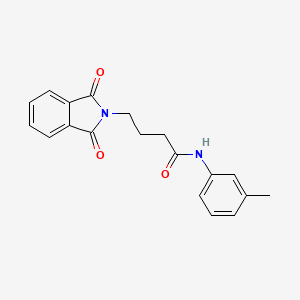![molecular formula C13H28N3O2+ B11704726 8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is a quaternary ammonium compound with a complex structure that includes a hydroxyimino group and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM typically involves the reaction of an octylamine derivative with a hydroxyiminoacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final step involves the quaternization of the amine group with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
Applications De Recherche Scientifique
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and surfactants.
Mécanisme D'action
The mechanism of action of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound also interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used as a surfactant and in DNA extraction protocols.
Dodecyltrimethylammonium chloride: Used in various industrial applications as a surfactant.
Uniqueness
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is unique due to the presence of the hydroxyimino and acetamido groups, which confer additional reactivity and potential for diverse applications compared to other quaternary ammonium compounds.
Propriétés
Formule moléculaire |
C13H28N3O2+ |
|---|---|
Poids moléculaire |
258.38 g/mol |
Nom IUPAC |
8-[[(2E)-2-hydroxyiminoacetyl]amino]octyl-trimethylazanium |
InChI |
InChI=1S/C13H27N3O2/c1-16(2,3)11-9-7-5-4-6-8-10-14-13(17)12-15-18/h12H,4-11H2,1-3H3,(H-,14,17,18)/p+1 |
Clé InChI |
NUKFVNLAFWJMBB-UHFFFAOYSA-O |
SMILES isomérique |
C[N+](C)(C)CCCCCCCCNC(=O)/C=N/O |
SMILES canonique |
C[N+](C)(C)CCCCCCCCNC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11704644.png)

![Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate](/img/structure/B11704651.png)

![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)

![2-{[(3-acetylphenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704664.png)


![2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
![2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
![(4Z)-4-[2-(4-acetylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704700.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
